![molecular formula C12H19NO3 B7502517 Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502517.png)
Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone, also known as CDDM, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a spirocyclic compound that has been synthesized through a number of different methods, and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is not fully understood, but it is thought to act through a variety of different pathways. In neuroscience, this compound has been shown to protect against oxidative stress and excitotoxicity through the upregulation of antioxidant enzymes and the inhibition of glutamate release. In cancer research, this compound has been shown to inhibit cancer cell proliferation through the induction of cell cycle arrest and apoptosis, and may act through the inhibition of DNA synthesis and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the upregulation of antioxidant enzymes, the inhibition of glutamate release, the inhibition of cancer cell proliferation, and the induction of apoptosis. It has also been shown to have low toxicity in vitro and in vivo, and may have potential as a therapeutic agent for a variety of diseases.
実験室実験の利点と制限
One advantage of Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is its low toxicity, which makes it a potentially useful compound for in vitro and in vivo studies. It has also been shown to have a variety of biochemical and physiological effects, which may make it a useful tool for studying a variety of disease processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
将来の方向性
There are a number of future directions for research on Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone. One area of interest is the development of novel drug candidates based on the this compound scaffold, which may have potential as therapeutic agents for a variety of diseases. Another area of interest is the further exploration of the mechanism of action of this compound, which may help to elucidate its potential therapeutic effects. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in experimental settings.
合成法
Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has been synthesized through a number of different methods, including the reaction of cyclobutanone with 1,4-dioxaspiro[4.5]decane-8-amine, and the reaction of cyclobutanone with 8-azaspiro[4.5]decan-8-ol followed by oxidation. These methods have been optimized to produce high yields of this compound, and the compound has been characterized through a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, and has been suggested as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor effects through the inhibition of cancer cell proliferation and induction of apoptosis. In drug discovery, this compound has been used as a scaffold for the development of novel drug candidates, and has been shown to have potential as a lead compound for the development of new drugs targeting a variety of diseases.
特性
IUPAC Name |
cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(10-2-1-3-10)13-6-4-12(5-7-13)15-8-9-16-12/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJKOVZKVKIIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
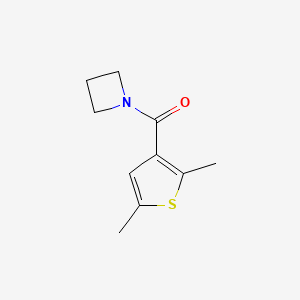
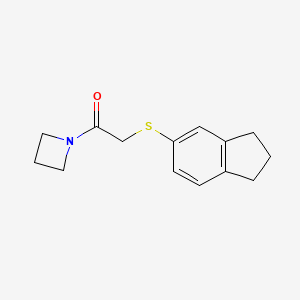
![N-(pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]propanamide](/img/structure/B7502444.png)
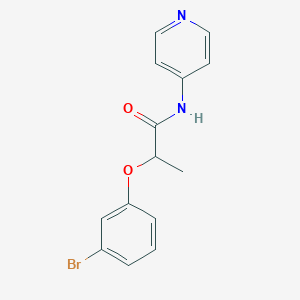

![6-[(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]hexanoic acid](/img/structure/B7502470.png)
![1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
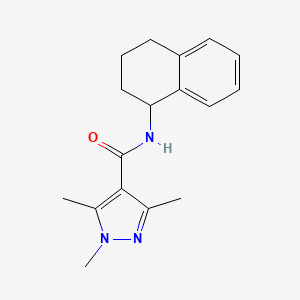
![N-{(1E)-3-oxo-1-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B7502486.png)
![N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)

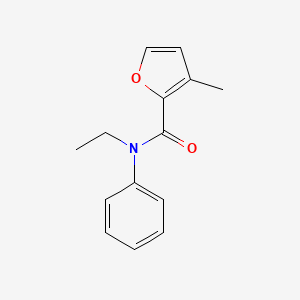

![(3,4-Dimethylphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502529.png)
